molecular formula C43H82O6 B3026022 (3-hexadecanoyloxy-2-octanoyloxypropyl) hexadecanoate CAS No. 67826-15-7

(3-hexadecanoyloxy-2-octanoyloxypropyl) hexadecanoate

Cat. No.: B3026022
CAS No.: 67826-15-7
M. Wt: 695.1 g/mol
InChI Key: VVWSPAJAOQQHHY-UHFFFAOYSA-N
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Description

Preparation Methods

The preparation of (3-hexadecanoyloxy-2-octanoyloxypropyl) hexadecanoate typically involves esterification reactions. The synthetic route generally includes the reaction of hexadecanoic acid with glycerol derivatives under specific conditions to form the desired ester. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. Detailed reaction conditions and industrial methods are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

(3-hexadecanoyloxy-2-octanoyloxypropyl) hexadecanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-hexadecanoyloxy-2-octanoyloxypropyl) hexadecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-hexadecanoyloxy-2-octanoyloxypropyl) hexadecanoate involves its interaction with biological membranes and enzymes. The ester groups can be hydrolyzed by esterases, releasing the corresponding fatty acids and glycerol derivatives. These products can then participate in various metabolic pathways, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

(3-hexadecanoyloxy-2-octanoyloxypropyl) hexadecanoate can be compared with other similar compounds, such as:

    Hexadecyl palmitate: Another ester of hexadecanoic acid, commonly used in cosmetics and pharmaceuticals.

    Glyceryl trioctanoate: A triglyceride with similar ester groups, used in food and industrial applications.

    Octyl palmitate: An ester used in personal care products for its emollient properties.

The uniqueness of this compound lies in its specific combination of fatty acid chains and glycerol backbone, which imparts distinct physical and chemical properties .

Properties

IUPAC Name

(3-hexadecanoyloxy-2-octanoyloxypropyl) hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H82O6/c1-4-7-10-13-15-17-19-21-23-25-27-30-32-35-41(44)47-38-40(49-43(46)37-34-29-12-9-6-3)39-48-42(45)36-33-31-28-26-24-22-20-18-16-14-11-8-5-2/h40H,4-39H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWSPAJAOQQHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H82O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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